molecular formula C40H38N4O7S B138000 奥氮平帕莫酸盐 CAS No. 221373-18-8

奥氮平帕莫酸盐

货号 B138000
CAS 编号: 221373-18-8
分子量: 718.8 g/mol
InChI 键: IZXGHRZKSNKYIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanzapine pamoate is a depot medication form of the second-generation antipsychotic olanzapine, which is used in the treatment of schizophrenia and related psychoses. It is designed to improve patient adherence to medication regimens by providing sustained drug release, thus reducing the frequency of dosing . Olanzapine itself is a thienobenzodiazepine derivative with a broad receptor binding profile, including affinity for dopamine, serotonin, muscarinic, and adrenergic receptors . This broad spectrum of action contributes to its efficacy in treating both the positive and negative symptoms of schizophrenia .

Synthesis Analysis

The synthesis of olanzapine and its formulations, such as olanzapine pamoate, is not detailed in the provided papers. However, olanzapine is chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5] benzodiazepine, indicating a complex synthetic pathway likely involving multiple steps to construct the tricyclic core and attach the necessary functional groups .

Molecular Structure Analysis

Olanzapine's molecular structure, characterized by a thienobenzodiazepine core, is similar to that of clozapine, another atypical antipsychotic. This structural similarity is thought to contribute to its "atypical" profile and reduced likelihood of causing extrapyramidal symptoms compared to "typical" antipsychotics . The molecular interactions between olanzapine and various neurotransmitter receptors are crucial for its antipsychotic effects .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving olanzapine pamoate. However, the pharmacological activity of olanzapine suggests that it undergoes interactions with neurotransmitter receptors in the brain, leading to its therapeutic effects . Additionally, olanzapine's metabolism in the liver involves biotransformation, primarily through the cytochrome P450 system, which may result in various metabolites .

Physical and Chemical Properties Analysis

Olanzapine's physical and chemical properties, such as its solubility and stability, are important for its formulation into a depot injection. Olanzapine pamoate is designed to slowly release olanzapine over time after intramuscular injection, maintaining therapeutic drug levels for an extended period . The development of olanzapine-loaded PLGA nanoparticles for nose-to-brain delivery also highlights the drug's ability to be formulated into different delivery systems to enhance its bioavailability and brain targeting .

Case Studies and Clinical Trials

Several clinical trials and case studies have demonstrated the efficacy and safety of olanzapine in treating schizophrenia. Olanzapine has been shown to be at least as effective as haloperidol, a first-generation antipsychotic, and has a more favorable side effect profile, particularly regarding extrapyramidal symptoms . Olanzapine pamoate specifically has been evaluated for its safety profile, with a focus on the risk of post-injection delirium/sedation syndrome, which occurs in a small percentage of injections and requires a risk management plan . Additionally, olanzapine has been used off-label for the prevention and treatment of chronic nausea and chemotherapy-induced nausea and vomiting due to its multi-receptor antagonistic properties .

科学研究应用

临床试验和疗效

  • 临床试验:奥氮平帕莫酸盐,一种长效缓释制剂,正在评估其治疗精神分裂症的效果。它已经在各种临床试验中进行评估,可以通过PubMed和FDA网站等数据库进行访问(Citrome, 2009)
  • 治疗精神分裂症的疗效:研究表明奥氮平帕莫酸盐在治疗精神分裂症方面具有显著的抗精神病药效。一项随机、双盲研究涉及404名急性精神分裂症患者显示,与安慰剂相比,奥氮平帕莫酸盐具有显著的疗效,而一项涉及1,065名慢性精神分裂症患者的24周研究表明其能够延缓阳性症状的恶化或住院(Owen, 2010)

在高安全性医院环境中的应用

  • 用于暴力精神分裂症患者:奥氮平帕莫酸盐已在高安全性医院环境中评估,用于治疗患有精神分裂症的严重暴力男性患者。结果显示,对于对治疗有反应的患者,暴力行为和事件有所减少,突显了其潜在的抗攻击效果(Baruch et al., 2014)

精神分裂症的社区管理

  • 社区司法精神病学:对奥氮平帕莫酸盐缓释剂在社区司法精神病学服务中的评估显示,在患有精神分裂症和严重暴力史的患者中,精神症状有所改善,暴力行为减少,住院和监禁减少(Kasinathan et al., 2016)

作用机制研究

  • D2受体占有率:一项研究利用正电子发射断层扫描(PET)探讨了固定剂量奥氮平帕莫酸盐的D2受体占有率,结果显示,单次注射后一个月内能维持有效的血浆奥氮平浓度和受体占有率(Mamo et al., 2008)

药物经济学影响

  • 成本效益分析:在一年内进行的镜像分析评估了奥氮平帕莫酸盐的成本效益,揭示了其相对于先前的治疗策略具有更高的疗效,尽管其治疗成本高于口服形式,但并未显著增加成本(Potaufeu et al., 2019)

实际治疗情况

  • 法国中心的随访:一项在法国中心进行的研究对实际治疗情况中接受奥氮平帕莫酸盐治疗的患者进行了表征,为其在常规患者护理环境中的实际使用、依从性和安全性提供了见解(Chartier et al., 2017)

安全和危害

Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .

未来方向

Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, olanzapine pamoate is available only through a restricted distribution program .

属性

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine pamoate

CAS RN

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate
Reactant of Route 3
Olanzapine pamoate
Reactant of Route 4
Olanzapine pamoate
Reactant of Route 5
Olanzapine pamoate
Reactant of Route 6
Reactant of Route 6
Olanzapine pamoate

Citations

For This Compound
1,050
Citations
L Citrome - International journal of clinical practice, 2009 - Wiley Online Library
… clinical trials of olanzapine pamoate were conducted and … The overall tolerability profile for olanzapine pamoate is similar to … that directly compare olanzapine pamoate with other …
Number of citations: 84 onlinelibrary.wiley.com
P Chue, J Chue - Expert Opinion on Pharmacotherapy, 2012 - Taylor & Francis
Introduction: Olanzapine long-acting injection (OLAI), or olanzapine pamoate , is one of three second generation (SGA) antipsychotics now available in a long-acting formulation. OLAI …
Number of citations: 30 www.tandfonline.com
D Naber - Expert opinion on pharmacotherapy, 2011 - Taylor & Francis
… The present review includes the most recent studies of olanzapine pamoate. … In addition, the three active olanzapine pamoate dose groups showed effective maintenance as measured …
Number of citations: 22 www.tandfonline.com
JP Lindenmayer - Neuropsychiatric disease and treatment, 2010 - Taylor & Francis
… Citation13 – Citation20 It is important to note that until September 2009 few peer reviewed publications were available on the efficacy and safety of olanzapine pamoate, which …
Number of citations: 84 www.tandfonline.com
D Mamo, S Kapur, M Keshavan, M Laruelle… - …, 2008 - nature.com
… This multicenter, open-label study explored D 2 receptor occupancy of a fixed dose of olanzapine pamoate (OP) depot given every 4 weeks. Patients (nine male, five female) with …
Number of citations: 76 www.nature.com
D Schöttle, O Kuhnigk, D Naber - Expert opinion on drug safety, 2013 - Taylor & Francis
… , all olanzapine pamoate groups separated from placebo by 7 days. The rates of Clinical Global Impressions-Improvement were higher for all olanzapine pamoate groups compared …
Number of citations: 7 www.tandfonline.com
D Luedecke, D Schöttle, A Karow, M Lambert, D Naber - CNS drugs, 2015 - Springer
… Olanzapine pamoate, paliperidone palmitate, and aripiprazole are the new-generation LAIs, … the relevant drug, with the exception of olanzapine pamoate, which can lead to rare cases …
Number of citations: 31 link.springer.com
N Baruch, M Das, A Sharda, A Basu… - Therapeutic …, 2014 - journals.sagepub.com
… that all patients who responded to olanzapine pamoate also showed a decrease in violent behaviour. The potential anti-aggression effects of olanzapine pamoate may represent a very …
Number of citations: 19 journals.sagepub.com
J Kasinathan, G Sharp, A Barker - Therapeutic advances in …, 2016 - journals.sagepub.com
Objectives: Olanzapine is a well established treatment for schizophrenia. The olanzapine pamoate depot (long-acting injectable) formulation improves compliance and clinical trials …
Number of citations: 13 journals.sagepub.com
L Samalin, R Garay, A Ameg… - Expert opinion on drug …, 2016 - Taylor & Francis
… Where appropriate, to facilitate the comparison of olanzapine pamoate with other medications used for the treatment of schizophrenia, we calculated the number needed to harm (NNH) …
Number of citations: 4 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。